molecular formula C7H3BrF4 B1301950 2,3,4,5-Tetrafluorobenzyl bromide CAS No. 53001-71-1

2,3,4,5-Tetrafluorobenzyl bromide

Cat. No.: B1301950
CAS No.: 53001-71-1
M. Wt: 243 g/mol
InChI Key: WTKVWOHBTGWNEO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzyl bromide is an organic compound with the chemical formula C7H3BrF4. It belongs to the class of aryl bromides and is characterized by the presence of four fluorine atoms and one bromine atom attached to a benzyl group. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluorobenzyl bromide can be synthesized through a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrafluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of benzyl alcohol.

Scientific Research Applications

2,3,4,5-Tetrafluorobenzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the tetrafluorobenzyl group into various molecules.

    Biology: The compound is used as a fluorescent probe for the analysis and detection of biological molecules.

    Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorobenzyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound by altering the electron density and steric environment .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2,3,4,5-Tetrafluorobenzyl bromide can be compared with other similar compounds such as:

Uniqueness: The unique combination of four fluorine atoms and one bromine atom in this compound provides distinct chemical and physical properties that make it valuable in various applications. Its reactivity, stability, and ability to act as a versatile building block in organic synthesis set it apart from other similar compounds .

Properties

IUPAC Name

1-(bromomethyl)-2,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVWOHBTGWNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370085
Record name 2,3,4,5-Tetrafluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-71-1
Record name 2,3,4,5-Tetrafluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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